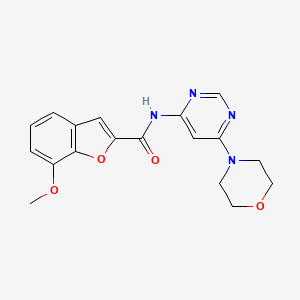

7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide

Description

7-Methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a benzofuran core substituted with a methoxy group at the 7-position and an amide linkage to a 6-morpholinopyrimidin-4-yl moiety. This compound is structurally distinct from other benzofuran-2-carboxamide derivatives due to the incorporation of a morpholine-pyrimidine group, which may enhance its pharmacokinetic properties, such as solubility and target binding affinity.

Properties

IUPAC Name |

7-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-24-13-4-2-3-12-9-14(26-17(12)13)18(23)21-15-10-16(20-11-19-15)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPOYQAWPUQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzofuran core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the morpholinopyrimidine moiety: This step involves the coupling of the benzofuran core with a morpholinopyrimidine derivative, typically using a coupling agent like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Inhibition of KIF18A

Recent studies have highlighted the role of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. Inhibiting this protein can disrupt cancer cell proliferation, making this compound a candidate for cancer therapy .

Anti-inflammatory Properties

Compounds similar to this compound have been evaluated for their anti-inflammatory properties through their action on cyclooxygenase enzymes (COX). These compounds exhibit analgesic and anti-inflammatory activities, which are crucial for developing new treatments for inflammatory diseases .

Case Study 1: Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that this compound effectively inhibits cell growth and induces apoptosis. The compound was tested against breast and colon cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity .

Case Study 2: In Vivo Efficacy

Animal model studies have shown promising results where administration of the compound led to reduced tumor size in xenograft models. This suggests potential for further development into a therapeutic agent for treating specific cancers .

Comparative Data Table

| Property/Activity | Observations |

|---|---|

| Chemical Structure | C18H18N4O4 |

| Mechanism of Action | KIF18A inhibition |

| Biological Activity | Anti-inflammatory, analgesic |

| IC50 (Cancer Cell Lines) | Micromolar range |

| In Vivo Tumor Reduction | Significant reduction in xenograft models |

Mechanism of Action

The mechanism of action of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as inflammation, cell proliferation, and microbial growth . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interfere with DNA synthesis and repair mechanisms in cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Pharmacological Activity Comparison

Neuroprotective Effects

In primary rat cortical neuronal cultures, derivatives like 1f (4-CH₃-phenyl) demonstrated significant protection against NMDA-induced excitotoxicity (cell viability: ~80% at 100 μM), outperforming the reference drug memantine (~70%) . The morpholinopyrimidine group in the target compound may modulate NMDA receptor antagonism or downstream antioxidant pathways, but direct data are unavailable.

Antioxidant Activity

Selected phenyl-substituted derivatives inhibited lipid peroxidation and DPPH radical formation (Table 2, ). For example:

- 1p (3,4-diOCH₃-phenyl) showed 75% inhibition of lipid peroxidation.

- 1f (4-CH₃-phenyl) exhibited 68% DPPH radical scavenging. The morpholinopyrimidine group’s electron-rich nature could enhance radical scavenging, but this remains speculative without experimental validation.

Table 2: Antioxidant Activity of Key Analogues

| Compound | Lipid Peroxidation Inhibition (%) | DPPH Radical Scavenging (%) |

|---|---|---|

| 1f | 65 ± 3.2 | 68 ± 2.8 |

| 1p | 75 ± 4.1 | 59 ± 3.5 |

| Memantine | 20 ± 1.9 | 15 ± 1.2 |

Structure-Activity Relationships (SAR)

Biological Activity

7-Methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 71794847

- Molecular Weight : 354.36 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of benzofuran derivatives with morpholinopyrimidine intermediates. The general synthetic route can be summarized as follows:

- Formation of Benzofuran Derivative : Starting from a suitable benzofuran precursor.

- Condensation Reaction : Reaction with morpholinopyrimidine under basic conditions to form the desired amide.

- Purification : Crystallization or chromatography to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Mechanism of Action : The compound has been observed to inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth in various cancer models. It induces apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors .

Anti-inflammatory Activity

Research indicates that this compound may also exhibit anti-inflammatory properties:

- COX Inhibition : It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This inhibition correlates with reduced levels of prostaglandins, thereby alleviating inflammation .

Antimicrobial Effects

Preliminary studies suggest that benzofuran derivatives, including this compound, possess antimicrobial activity:

- Broad Spectrum Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Research Findings and Case Studies

The following table summarizes key findings from recent studies involving this compound:

Q & A

Q. What synthetic routes are recommended for synthesizing 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide, and how can reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core followed by functionalization. Key steps include:

- Step 1 : Construction of the benzofuran ring via directed C–H arylation or condensation reactions (e.g., using NaH in THF as a base for deprotonation) .

- Step 2 : Introduction of the methoxy group via nucleophilic substitution or methylation under controlled pH and temperature .

- Step 3 : Coupling of the morpholinopyrimidine moiety using transamidation or Suzuki-Miyaura cross-coupling, often requiring palladium catalysts and inert atmospheres to prevent oxidation .

- Optimization : Yield improvements are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates), using fresh reducing agents (e.g., NaBH4), and maintaining reaction temperatures between 0–80°C .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., methoxy peaks at ~3.8 ppm, benzofuran aromatic signals at 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed [M+H]⁺ peaks matching theoretical values) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : Solubility is solvent-dependent and critical for biological assays:

- Polar solvents : Moderate solubility in DMSO (10–20 mM) and DMF, ideal for stock solutions .

- Non-polar solvents : Poor solubility in hexane or chloroform (<1 mM).

- Aqueous buffers : Requires solubilization aids like Tween-80 or cyclodextrins for in vitro studies .

Advanced Research Questions

Q. How should experiments be designed to evaluate its biological activity against cancer cell lines?

- Methodological Answer :

- In vitro assays :

- MTT/Proliferation assays : Treat cells (e.g., HeLa, MCF-7) with 1–100 µM compound for 48–72 hours; measure IC50 via absorbance .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) or Western blot (caspase-3 activation) .

- Target identification : Enzyme inhibition assays (e.g., kinase profiling) or thermal shift assays to detect binding to kinases or receptors .

Q. What strategies address low yields during the final coupling step with the morpholinopyrimidine group?

- Methodological Answer :

- Catalyst optimization : Replace Pd(PPh3)4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .

- Solvent selection : Use anhydrous THF or toluene to minimize hydrolysis of sensitive intermediates .

- Temperature control : Maintain 60–80°C to accelerate coupling while avoiding side reactions .

Q. How can discrepancies in biological activity data across studies be resolved?

- Methodological Answer :

- Purity validation : Use HPLC (≥95% purity; C18 column, acetonitrile/water gradient) to rule out impurities .

- Assay standardization : Replicate under consistent conditions (e.g., serum-free media, 5% CO2) .

- Orthogonal assays : Compare results from fluorescence-based viability assays (e.g., Resazurin) with ATP-luminescence .

Q. Which computational methods predict its interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, PI3K) .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER/NAMD software) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, topological polar surface area) with activity data to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.